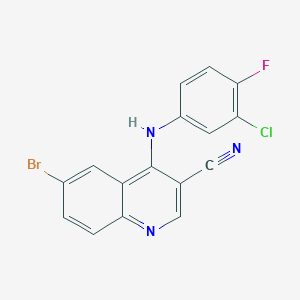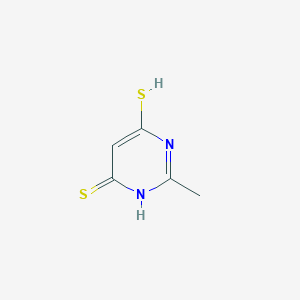
2,5-Bis(4-hydroxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Pyridine-2,5-diyl)diphenol: is an organic compound with the molecular formula C17H13NO2 It is characterized by the presence of a pyridine ring substituted at the 2 and 5 positions with phenol groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)diphenol typically involves the reaction of pyridine derivatives with phenol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2,5-dibromopyridine and phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 4,4’-(Pyridine-2,5-diyl)diphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)diphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
4,4’-(Pyridine-2,5-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
4,4’-(Propane-2,2-diyl)diphenol: Similar structure but with a propane linkage instead of pyridine.
4,4’-(Methane-2,2-diyl)diphenol: Contains a methane linkage instead of pyridine.
4,4’-(Butane-2,2-diyl)diphenol: Features a butane linkage instead of pyridine.
Uniqueness: 4,4’-(Pyridine-2,5-diyl)diphenol is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine moiety plays a crucial role in the compound’s reactivity and interaction with other molecules.
属性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-[6-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H13NO2/c19-15-6-1-12(2-7-15)14-5-10-17(18-11-14)13-3-8-16(20)9-4-13/h1-11,19-20H |
InChI 键 |
GBBJAGDMZTWZBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


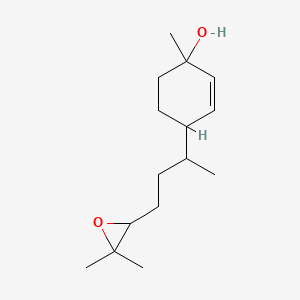
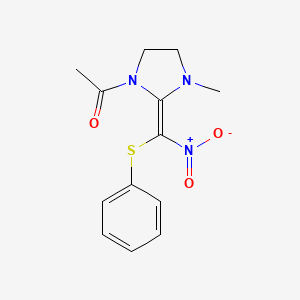
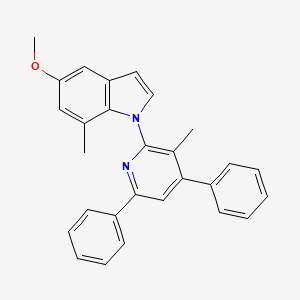
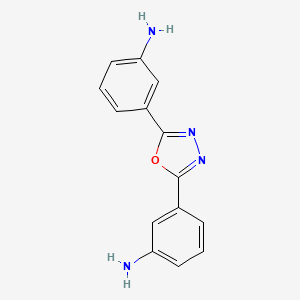
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
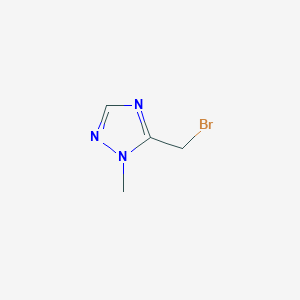
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
